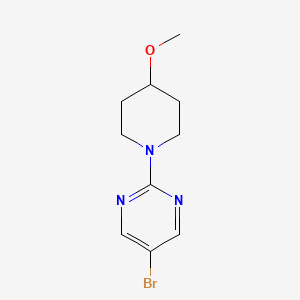

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is C9H13BrN4 . The InChI code is 1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is 257.13 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Biheterocycles

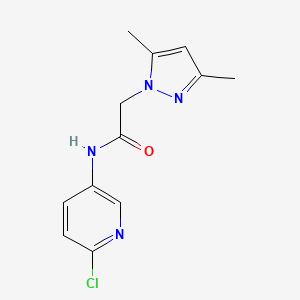

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine serves as an efficient precursor for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methylpyrimidines. This involves a stepwise synthesis starting from a precursor, followed by nucleophilic substitution, azide–alkyne cycloaddition (click chemistry), and cyclocondensation with 2-methylisothiourea sulfate (Aquino et al., 2017).

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position, including those with a bromo substituent, have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds have exhibited antiretroviral activity comparable to reference drugs, although their inhibitory effects vary with the type of substituent (Hocková et al., 2003).

Radiosensitization Studies

5'-Bromo-2-deoxyuridine, a halogenated pyrimidine analogue, is known for its efficiency as a radiosensitizer through incorporation into DNA. It is proportional to the percentage of replacement in DNA, and its incorporation can be measured using high-performance liquid chromatography (HPLC) with a novel fluorescent labeling technique (Stratford & Dennis, 1992).

Synthesis of Heterocyclic Compounds

An efficient synthesis method has been developed for 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, utilizing 5-bromo-2-chloropyridine and its pyrimidine analogue. This method is suitable for large-scale synthesis and paves the way for rapid access to various heterocyclic analogues (Morgentin et al., 2009).

Synthesis of Antimicrobial Agents

Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, synthesized from a reaction involving 5-bromo-2-chloro-pyrimidin, have been evaluated for their in vitro antimicrobial activity. These compounds were characterized using various spectral studies and showed potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through aromatic nucleophilic substitution reactions .

Result of Action

It is known that pyrimidine derivatives play a significant role in drug discovery, especially in the research and development of anticancer drugs .

Eigenschaften

IUPAC Name |

5-bromo-2-(4-methoxypiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGOQVPDLGHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)

![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)

![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)